Cosyntropin
Overview
Description
Cosyntropin is a man-made form of a hormone called adrenocorticotropic hormone (ACTH). ACTH is a hormone that is normally produced by the pituitary gland in the brain. ACTH stimulates the adrenal glands to release the hormones cortisol and adrenaline. These hormones help your body respond to stress and also support many systems of the body including circulation, metabolism, immunity, and the nervous system .
Synthesis Analysis
Cosyntropin is a synthetic peptide forming the fully active N-terminal portion of corticotropin. Like the endogenous peptide, cosyntropin stimulates the adrenal cortex to produce and secrete adrenocortical hormones .Molecular Structure Analysis
Cosyntropin is a synthetic peptide with the empirical formula C136H210N40O31S and a molecular weight of 2933.44 . The structure is complex and can be visualized using specialized software .Chemical Reactions Analysis
The chemical reactions involving Cosyntropin are complex and primarily occur in the body. Cosyntropin combines with a specific receptor in the adrenal cell plasma membrane and stimulates the initial reaction involved in the synthesis of adrenal steroids (including cortisol, cortisone, weak androgenic substances, and a limited quantity of aldosterone) from cholesterol by increasing the quantity of the substrate within the mitochondria .Physical And Chemical Properties Analysis
The physical and chemical properties of Cosyntropin are complex due to its peptide nature. It is a synthetic peptide with a specific sequence of amino acids, giving it unique properties .Scientific Research Applications
Summary of the Application
Cosyntropin is used in the field of endocrinology for the diagnosis of adrenal insufficiency (AI) and nonclassical congenital adrenal hyperplasia (NCCAH) . The cosyntropin test, also known as the short synacthen test, is widely used to evaluate adrenal function in patients with suspected AI .
Methods of Application or Experimental Procedures
The standard cosyntropin test is performed by administering 250 µg cosyntropin intravenously or intramuscularly. Serum cortisol is measured before and 30 and 60 minutes after a bolus injection . The goal of this study was to define cutoff values for cortisol and 17-hydroxyprogesterone (17-OHP) in serum by LC-MS/MS 30 and 60 minutes after intravenous administration of 250 µg tetracosactide acetate to healthy volunteers .
Results or Outcomes Obtained
The study found that the cortisol cutoff levels for LC-MS/MS were 412 and 485 nmol/L at 30 and 60 minutes, respectively . Applying the new cutoffs, 13 of 60 (22%) subjects who had AI according to conventional criteria now had a normal test result . For 17-OHP, the cutoff levels were 8.9 and 9.0 nmol/L at 30 and 60 minutes, respectively . This reduces the number of false-positive tests for AI and false-negative tests for NCCAH .
Application in Primary Aldosteronism Diagnosis
Summary of the Application
Cosyntropin is used in the diagnosis of primary aldosteronism (PA). It is administered during adrenal vein sampling (AVS), a technically challenging invasive technique that requires considerable expertise both for performing it and for interpreting the hormonal results .
Methods of Application or Experimental Procedures
Cosyntropin (synthetic adrenocorticotropin [ACTH]) is administered during AVS based on the premise that it could annul the untoward effects of pulsatile hormone secretion on AVS results, increase the Selectivity Index (SI), and thus facilitate the assessment of bilateral success . Cosyntropin was also suggested to augment the secretion of aldosterone more from the “culprit” adrenal gland than contralaterally, therefore increasing the Lateralization Index (LI) .
Results or Outcomes Obtained
The use of cosyntropin during AVS has become popular, although evidence supporting its usefulness was uncertain . Some centers reported clinical success based on systematic use of cosyntropin-stimulated AVS results .
Application in Adrenal Insufficiency Diagnosis
Summary of the Application
Cosyntropin is used in the diagnosis of primary and secondary adrenal insufficiency . The 250μg cosyntropin dose, also known as the high-dose ACTH test, is the gold standard test for diagnosis of primary adrenal insufficiency . The 1μg dose test, or the low-dose test, is mostly reserved for diagnosis of secondary adrenal insufficiency .
Methods of Application or Experimental Procedures
The high-dose ACTH test is performed by administering 250μg cosyntropin, while the low-dose test uses a 1μg dose of cosyntropin .
Results or Outcomes Obtained
The results of these tests help in the diagnosis of primary and secondary adrenal insufficiency .
Application in Neurology
Summary of the Application
Cosyntropin is used in neurology for the treatment of acute exacerbations of multiple sclerosis . It is a synthetic form of adrenocorticotropic hormone (ACTH) and stimulates the adrenal cortex to produce corticosteroids .
Methods of Application or Experimental Procedures
Cosyntropin is administered intramuscularly or intravenously. The usual dose for adults is 0.25 mg to 1 mg per day .
Application in Pediatrics
Summary of the Application
In pediatrics, cosyntropin is used for the diagnosis of adrenocortical insufficiency in children . This includes conditions such as congenital adrenal hyperplasia and Addison’s disease .
Methods of Application or Experimental Procedures
The cosyntropin stimulation test is performed by administering a dose of cosyntropin and then measuring the level of cortisol in the blood . The test can be performed with either a low dose (1 µg) or a standard dose (250 µg) of cosyntropin .
Results or Outcomes Obtained
The results of the cosyntropin stimulation test can help determine whether a child has adrenocortical insufficiency . The test is considered positive for adrenocortical insufficiency if the level of cortisol does not rise sufficiently after the administration of cosyntropin .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H210N40O31S/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)/t86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,109-,110-,111-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEFCCMDUURGSE-SQKVDDBVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C136H210N40O31S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2933.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cosyntropin elicits all the pharmacologic responses usually produced by endogenous corticotropin; however, cosyntropin is immunologically much less active than corticotropin since most of the antigenic activity of corticotropin has been attributed to the C-terminal portion of the molecule (i.e., the 22-39 amino acid residues). In patients with normal adrenocortical function, cosyntropin stimulates the adrenal cortex to secrete cortisol (hydrocortisone), corticosterone, several weakly androgenic substances, and to a very limited extent aldosterone. When cosyntropin is used diagnostically, the effect of the drug is usually measured by determining plasma cortisol concentrations prior to and following administration of the drug. In patients with primary adrenocortical insufficiency (Addison's disease), cosyntropin does not substantially increase plasma cortisol concentrations. | |
Record name | Cosyntropin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3307 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Tetracosactide | |
CAS RN |
16960-16-0 | |
Record name | Tetracosactide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.286 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cosyntropin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3307 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Citations
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